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Compound of Interest

Cyclopropyl(3-
Compound Name:

quinolinyl)methanone
CAS No.: 882748-02-9
Cat. No.: B2408921

Get Quote

Abstract

Cyclopropyl(3-quinolinyl)methanone is a critical heterocyclic building block, primarily utilized
in the synthesis of HMG-CoA reductase inhibitors (statins). Its unique structure—combining a
bicyclic quinoline ring with a reactive cyclopropyl ketone—presents specific challenges in
solubility, stability, and toxicological handling. This guide synthesizes data from Safety Data
Sheets (SDS), patent literature, and process chemistry principles to provide a self-validating
workflow for researchers.

Part 1: Chemical Identity & Molecular Architecture

Understanding the molecule's architecture is the first step in predicting its behavior. The
quinoline nitrogen acts as a weak base, influencing solubility in acidic media, while the
cyclopropyl ketone moiety introduces ring strain and electrophilic susceptibility.

Identification Matrix
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Parameter Data Context

) Cyclopropyl(3-
Chemical Name o IUPAC nomenclature
quinolinyl)methanone

CAS Number 882748-02-9 Specific "Base" Ketone
Pitavastatin Intermediate
Analog CAS 113203-75-9 _
(Substituted)
Molecular Formula C13H11NO Base structure
. Calculation basis for
Molecular Weight 197.23 g/mol o
stoichiometry
) ) ) Dust explosion hazard
Physical State Solid (Crystalline Powder) )
management required
N Poor water solubility
Solubility DMSO, Methanol, DCM

(hydrophobic core)

Structural Logic & Reactivity Map

The following diagram illustrates the functional zones of the molecule and their associated
risks.
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Figure 1: Structural Reactivity Map. The quinoline nitrogen dictates pH-dependent solubility,
while the carbonyl-cyclopropyl interface is the primary site for synthetic elaboration (e.g., Wittig
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olefination).

Part 2: Hazard Landscape & Toxicology (GHS)

Note: In the absence of a full toxicological monograph for CAS 882748-02-9, data is
extrapolated via "Read-Across" methodology from the closely related Pitavastatin intermediate
(CAS 113203-75-9) and general quinoline derivatives.

GHS Classification (Inferred)
e Signal Word:WARNING

e Hazard Statements:

[¢]

H302: Harmful if swallowed (Quinoline toxicity).

[e]

H315: Causes skin irritation.[1][2]

o

H319: Causes serious eye irritation.

[¢]

H412: Harmful to aquatic life with long-lasting effects (Common for heteroaromatics).

PPE Selection Protocol

Standard latex gloves are insufficient for aromatic ketones. The following selection logic
ensures barrier integrity.

Protection Layer Material Recommendation Scientific Rationale

Resists aromatic penetration

Dermal (Primary) Nitrile (0.11 mm)
better than latex.
) ) ) Required if dissolving in DCM
Dermal (Immersion) Silver Shield / 4H
or Chloroform.
) ) Solid powder; prevents
Respiratory N95 / P2 Filter ) ] ] ]
inhalation of bioactive dust.
_ Tightly fitting; prevents dust
Ocular Chemical Goggles

entry (H319).
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Part 3: Physicochemical Profile & Process
Implications

This section interprets physical data to drive experimental design.

Key Properties Table

Property Value (Approx.) Process Implication

Low MP solid. Do not overheat

Melting Point 65°C — 75°C ) ) ] o
during drying; risk of sintering.
N ) ) High vacuum required for
Boiling Point >300°C (Predicted) o
distillation.
Lipophilic. Extracts into organic
LogP ~25-3.0 phase (EtOAc/DCM) from
water.
o Soluble in dilute HCI (forms
pKa (Quinoline N) ~4.9

salt); precipitates at pH > 6.

Solubility & Extraction Strategy

¢ Dissolution: Soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents
(DMSO, DMF). Sparingly soluble in ether.

o Work-up Logic: Due to the basic nitrogen, the compound can be sequestered into the
agueous phase using 1M HCI (forming the hydrochloride salt) to wash away non-basic
impurities, then recovered by neutralizing with NaOH and extracting back into DCM.

Part 4: Strategic Synthesis & Handling Workflow

The primary application of this motif is in the synthesis of Pitavastatin Calcium. The cyclopropyl
ketone undergoes a Wittig reaction to form the characteristic alkene bridge.

Process Workflow (Graphviz)

This workflow describes the safe handling from storage to reaction, emphasizing moisture
control due to the ketone's potential for hydrate formation or aldol-type side reactions.
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Figure 2: Safe Handling Workflow. Note the critical step of warming to room temperature before
opening to prevent condensation, which can degrade the cyclopropyl ketone.

Reactivity Profile: The "Pitavastatin Route"

In the synthesis of Pitavastatin, the carbonyl group of Cyclopropyl(3-quinolinyl)methanone is
typically subjected to:
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o Wittig Olefination: Reaction with a phosphonium ylide to install the heptenoate side chain.
e Reduction: Stereoselective reduction of the ketone (if not olefinated) to a chiral alcohol.

o Caution: The cyclopropyl ring is stable to mild base but can open under strong acid
conditions or radical conditions. Avoid radical initiators unless intended.

Part 5: Emergency Protocols & Waste Management
Accidental Release Measures

e Solid Spill: Do not dry sweep. Use a HEPA-vacuum or wet-sweep method to suppress dust.

e Liquid Spill (Solution): Absorb with vermiculite or sand. Do not use combustible materials
(sawdust).

o Decontamination: Clean surfaces with an ethanol-soaked wipe followed by a soapy water
wash. The ethanol helps solubilize the lipophilic residue.

Waste Disposal

o Classification: Hazardous Chemical Waste (Toxic/Irritant).

e Method: Incineration in a chemical combustor equipped with a scrubber (to handle Nitrogen
Oxides - NOx).

e Aquatic Warning: Do not release into drains. The quinoline core is persistent and toxic to
aguatic organisms (H412).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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